molecular formula C10H16N2O4 B095322 Prolylhydroxyproline CAS No. 18684-24-7

Prolylhydroxyproline

Cat. No. B095322
CAS RN: 18684-24-7
M. Wt: 228.24 g/mol
InChI Key: ONPXCLZMBSJLSP-CSMHCCOUSA-N
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Description

Prolylhydroxyproline (Pro-Hyp) is a dipeptide composed of L-proline and L-hydroxyproline residues . It is a biomarker for bone collagen degradation and has a role as a diagnostic agent, a human metabolite, and a biomarker . It is functionally related to L-proline and trans-4-hydroxy-L-proline .


Synthesis Analysis

Prolylhydroxyproline is synthesized from glutamine . The hydroxylation of individual proline residues is dependent on the neighboring residue . The two isoforms have different requirements .


Molecular Structure Analysis

The molecular formula of Prolylhydroxyproline is C10H16N2O4 . The IUPAC name is (2S,4R)-4-hydroxy-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid . The InChI and SMILES strings provide a detailed view of its structure .


Chemical Reactions Analysis

Prolylhydroxyproline promotes differentiation/maturation of tendon cells with modulation of lineage-specific factors and induces significant chemotactic activity in vitro . It also has profound effects on cell proliferation, with significantly upregulated extracellular signal–regulated kinase phosphorylation and extracellular matrix production .


Physical And Chemical Properties Analysis

The molecular weight of Prolylhydroxyproline is 228.24 g/mol . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Prevention of Muscle Atrophy

Pro-Hyp has been found to have preventive effects against muscle atrophy. In a study, it was observed that Pro-Hyp mitigated the reduction in myotube thickness caused by Dexamethasone (DEX), a synthetic glucocorticoid, in mouse C2C12 skeletal myotubes . This suggests that Pro-Hyp could be a promising therapeutic target for countering DEX-induced muscle atrophy .

Enhancement of Fibroblast Growth

Pro-Hyp has been shown to trigger the growth of p75NTR-positive fibroblasts cultured on collagen gel . This indicates that Pro-Hyp could play a significant role in the wound healing process .

Increase in Blood Levels after Collagen Hydrolysate Ingestion

Levels of short linear hydroxyproline (Hyp)-containing peptides, such as Pro-Hyp, increase in human blood after the ingestion of collagen hydrolysate . This has been associated with beneficial effects for human skin and joints .

Potential Role in Skin Health

The increase in Pro-Hyp levels in the blood after collagen hydrolysate ingestion has been linked to potential benefits for human skin . This suggests that Pro-Hyp could play a role in skin health and maintenance .

Potential Role in Joint Health

Similarly, the increase in Pro-Hyp levels in the blood after collagen hydrolysate ingestion has been associated with potential benefits for human joints . This indicates that Pro-Hyp could contribute to joint health and function .

Potential Role in Managing Inflammatory Diseases

The study on the preventive effects of Pro-Hyp against muscle atrophy also suggests its potential role in managing inflammatory diseases . As synthetic glucocorticoids like DEX are commonly used to manage inflammatory diseases, Pro-Hyp’s ability to counter DEX-induced muscle atrophy suggests it could have a role in the management of such conditions .

Future Directions

Prolylhydroxyproline exhibits pronounced effects on mouse tendon cells . These dynamic properties of collagen-derived Pro-Hyp dipeptide could lead the way to its application in translational medicine .

properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPXCLZMBSJLSP-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CC(CC2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prolylhydroxyproline

CAS RN

18684-24-7
Record name Prolylhydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18684-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Pro-Hyp interact with cells and exert its effects?

A1: Pro-Hyp is absorbed into the bloodstream after ingestion and appears to interact with specific fibroblasts involved in wound healing. [] It has been shown to trigger the growth of p75NTR-positive fibroblasts cultured on collagen gel but not p75NTR-negative fibroblasts. [] While the exact mechanism remains unclear, research suggests that Pro-Hyp may act as a signaling molecule, potentially influencing gene expression and cellular processes related to fibroblast proliferation, differentiation, and extracellular matrix production. [, ] Additionally, studies indicate the involvement of oligopeptide transporters in Pro-Hyp uptake by adipocytes. []

Q2: What are the downstream effects of Pro-Hyp on fibroblasts?

A2: Pro-Hyp stimulates the growth of fibroblasts, particularly those involved in wound healing. [, ] Studies have shown that it increases the number of fibroblasts migrating from mouse skin and enhances their growth on collagen gel, suggesting a role in promoting wound closure and tissue repair. []

Q3: Does Pro-Hyp affect chondrocyte differentiation?

A3: Yes, Pro-Hyp has been shown to promote the early differentiation of chondrocytes, particularly under hypoxic conditions similar to those found in cartilage. [] Studies using ATDC5 chondrogenic cells revealed that Pro-Hyp treatment significantly increased glycosaminoglycan staining and upregulated the expression of genes associated with chondrocyte differentiation, such as SOX9, Col2a1, Aggrecan, and MMP13. []

Q4: Are there any effects of Pro-Hyp on adipocytes?

A4: Research suggests that Pro-Hyp may influence adipocyte morphology and differentiation. [] In vitro studies using 3T3-L1 preadipocytes demonstrated that Pro-Hyp treatment, while not affecting the total lipid amount, resulted in smaller lipid droplets compared to controls. [] This finding, along with the expression of oligopeptide transporters in preadipocytes and adipocytes, implies a potential role for Pro-Hyp in modulating adipocyte function and potentially influencing lipid metabolism. []

Q5: What is the molecular formula and weight of Pro-Hyp?

A5: Pro-Hyp has the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol.

Q6: Is there any spectroscopic data available for Pro-Hyp?

A6: While the provided abstracts do not provide specific spectroscopic data for Pro-Hyp, techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy have been used to characterize the structure and conformational changes of Pro-Hyp-containing peptides and collagen-like structures. [, , , , ]

Q7: Has Pro-Hyp been incorporated into biomaterials, and if so, how stable are these materials?

A7: Yes, Pro-Hyp has been incorporated into biomaterials like sponges and hydrogels. [, ] Poly(Pro-Hyp-Gly) sponges exhibited comparable biodegradability to commercially available bovine collagen-based artificial dermis and showed promising results in promoting wound epithelialization in a rabbit model. [] Artificial collagen gels prepared using (Pro-Hyp-Gly)10-modified dendrimers demonstrated thermal stability and sol-gel transition behavior similar to natural collagen. [] These findings highlight the potential of Pro-Hyp-based materials for tissue engineering and regenerative medicine applications.

Q8: Does Pro-Hyp possess any catalytic properties?

A8: The provided research does not indicate any inherent catalytic properties of Pro-Hyp. Its biological activities appear to stem from its role as a signaling molecule or a structural component within collagen-like materials.

Q9: Have any computational studies been conducted on Pro-Hyp?

A9: While the provided abstracts do not mention specific computational studies on Pro-Hyp, they do mention molecular modeling being used to study the conformation of collagen-like peptides containing Pro-Hyp. [] These models help to understand the structural features that contribute to the stability and biological activity of Pro-Hyp-containing sequences.

Q10: How does the cyclic form of Pro-Hyp compare to the linear form in terms of biological activity?

A10: Research suggests that cyclic Pro-Hyp, found in human blood after collagen hydrolysate ingestion, may possess distinct biological activities compared to its linear counterpart. [] In a study using mouse skin fibroblasts, cyclic Pro-Hyp demonstrated a more potent growth-promoting effect compared to linear Pro-Hyp at the same concentration. [] This finding indicates that structural modifications to Pro-Hyp can influence its biological activity.

Q11: How stable is Pro-Hyp under different conditions, and are there any formulation strategies to improve its stability or bioavailability?

A11: Pro-Hyp appears to be relatively stable in vivo, as evidenced by its detection in plasma and skin after oral ingestion. [, , ] Research suggests that the presence of Pro-Hyp in tripeptide form, such as Gly-Pro-Hyp, can enhance its absorption and bioavailability compared to ingestion of collagen hydrolysates with lower tripeptide content. [, , , , ] Additionally, co-administration of Pro-Hyp-containing collagen peptides with γ-aminobutyric acid (GABA) has been shown to improve the absorption efficiency of another collagen peptide, Gly-Pro-Ala. [] These findings suggest that optimizing the form and composition of collagen hydrolysates can significantly impact the bioavailability of Pro-Hyp and other bioactive peptides.

Q12: What is known about the absorption, distribution, metabolism, and excretion of Pro-Hyp?

A12: Following oral ingestion, Pro-Hyp is absorbed into the bloodstream, where it can reach various tissues, including the skin. [, ] Studies in rats have shown that Pro-Hyp is partly metabolized in the liver, with some being modified in its proline residue without peptide bond hydrolysis. [] A portion of Pro-Hyp is excreted in urine, both in intact form and as metabolites. [, ] The pharmacokinetic profile of Pro-Hyp appears to be influenced by the form in which it is ingested, with tripeptide forms like Gly-Pro-Hyp exhibiting greater bioavailability. [, , ]

Q13: What in vitro and in vivo studies have been conducted to evaluate the efficacy of Pro-Hyp?

A13: Numerous in vitro and in vivo studies have been conducted to investigate the effects of Pro-Hyp on various cell types and tissues:

  • Fibroblasts: In vitro studies have demonstrated that Pro-Hyp promotes the migration and growth of mouse skin fibroblasts, particularly those expressing the p75NTR marker, which are associated with wound healing. [, ]
  • Chondrocytes: Pro-Hyp enhances the differentiation of ATDC5 chondrogenic cells under hypoxic conditions, suggesting a potential role in cartilage repair. []
  • Adipocytes: In vitro studies using 3T3-L1 preadipocytes indicate that Pro-Hyp may modulate lipid droplet size, suggesting a potential influence on adipocyte function and metabolism. []
  • Animal models: Oral administration of Pro-Hyp-containing collagen hydrolysates has been shown to improve skin properties, reduce UV-induced photoaging, and accelerate wound healing in mice. [, , , ] In a rat model of bone fracture, a combination of Pro-Hyp-based polypeptide and basic fibroblast growth factor (bFGF) enhanced bone formation. []
  • Human clinical trials: Clinical trials have demonstrated that the ingestion of collagen hydrolysates enriched with Pro-Hyp improves skin moisture, elasticity, and reduces wrinkles. [, ]

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